4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]methyl}benzoic acid
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Overview
Description
4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]methyl}benzoic acid is a complex organic compound with a unique structure that includes a xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]methyl}benzoic acid involves multiple steps. One common method includes the cyclization of tandem Michael/Michael adducts using iodine as a catalyst . The reaction typically occurs under solvent-free conditions, which is both efficient and environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using less hazardous chemical syntheses and designing safer chemicals, are likely to be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]methyl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for cyclization and saccharin sulfonic acid as a catalyst . The reactions are often carried out under mild conditions to ensure high yields and minimal by-products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions typically yield xanthenediones .
Scientific Research Applications
4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The xanthene core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,8-dioxooctahydroxanthenes: These compounds share a similar xanthene core and exhibit similar biological activities.
14-aryl-14H-dibenzo[a,j]xanthenes: These compounds also contain a xanthene core and are used in similar applications.
Uniqueness
4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]methyl}benzoic acid is unique due to its specific structure, which includes an ethoxyphenoxy group and a benzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C29H28O7 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
4-[[4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-2-ethoxyphenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C29H28O7/c1-2-34-25-15-19(13-14-22(25)35-16-17-9-11-18(12-10-17)29(32)33)26-27-20(30)5-3-7-23(27)36-24-8-4-6-21(31)28(24)26/h9-15,26H,2-8,16H2,1H3,(H,32,33) |
InChI Key |
JDUQKFBKRCLHHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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